molecular formula C23H16N2OS B2682659 1-(dibenzo[b,d]furan-3-yl)-3-(naphthalen-1-yl)thiourea CAS No. 401635-30-1

1-(dibenzo[b,d]furan-3-yl)-3-(naphthalen-1-yl)thiourea

Cat. No.: B2682659
CAS No.: 401635-30-1
M. Wt: 368.45
InChI Key: SKGABJSNMZQKIB-UHFFFAOYSA-N
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Description

1-(dibenzo[b,d]furan-3-yl)-3-(naphthalen-1-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dibenzo[b,d]furan-3-yl)-3-(naphthalen-1-yl)thiourea typically involves the reaction of dibenzofuran-3-amine with naphthalene-1-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(dibenzo[b,d]furan-3-yl)-3-(naphthalen-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(dibenzo[b,d]furan-3-yl)-3-(naphthalen-1-yl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to form specific interactions with these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(dibenzo[b,d]furan-3-yl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a naphthalene ring.

    1-(dibenzo[b,d]furan-3-yl)-3-(pyridin-2-yl)thiourea: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

1-(dibenzo[b,d]furan-3-yl)-3-(naphthalen-1-yl)thiourea is unique due to the presence of both dibenzofuran and naphthalene moieties, which may confer distinct chemical and biological properties. This combination of aromatic systems can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-dibenzofuran-3-yl-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c27-23(25-20-10-5-7-15-6-1-2-8-17(15)20)24-16-12-13-19-18-9-3-4-11-21(18)26-22(19)14-16/h1-14H,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGABJSNMZQKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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